molecular formula C13H18ClN B11959173 N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine CAS No. 22702-10-9

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine

Cat. No.: B11959173
CAS No.: 22702-10-9
M. Wt: 223.74 g/mol
InChI Key: IFPHKNRVEGIFBA-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine is an organic compound that features a cyclopropylmethyl group attached to a phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine typically involves the reaction of 4-chloro-alpha-methylphenethylamine with cyclopropylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenethylamine derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopropylmethyl)-4-chloro-alpha-methylphenethylamine: Unique due to the presence of both cyclopropylmethyl and chloro groups.

    4-Chloro-alpha-methylphenethylamine: Lacks the cyclopropylmethyl group, which may affect its biological activity.

    N-(Cyclopropylmethyl)-alpha-methylphenethylamine: Lacks the chloro group, which may influence its reactivity and applications.

Uniqueness

This compound is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

22702-10-9

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(cyclopropylmethyl)propan-2-amine

InChI

InChI=1S/C13H18ClN/c1-10(15-9-12-2-3-12)8-11-4-6-13(14)7-5-11/h4-7,10,12,15H,2-3,8-9H2,1H3

InChI Key

IFPHKNRVEGIFBA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)NCC2CC2

Origin of Product

United States

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